6-(Propan-2-yl)azulene
CAS No.: 102943-13-5
Cat. No.: VC20594018
Molecular Formula: C13H14
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102943-13-5 |
|---|---|
| Molecular Formula | C13H14 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 6-propan-2-ylazulene |
| Standard InChI | InChI=1S/C13H14/c1-10(2)11-6-8-12-4-3-5-13(12)9-7-11/h3-10H,1-2H3 |
| Standard InChI Key | BBGWKYCWKNERBV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C2C=CC=C2C=C1 |
Introduction
Structural and Molecular Characteristics
Core Azulene Framework
Azulene’s structure comprises a five-membered cyclopentadiene ring fused to a seven-membered cycloheptatriene ring, creating a polar aromatic system with a dipole moment of approximately 1.08 D . The isopropyl substitution at position 6 introduces steric bulk and electron-donating effects, which influence the compound’s electronic distribution and intermolecular interactions.
Molecular Geometry and Substituent Effects
The isopropyl group at position 6 induces non-planarity in the azulene system, as evidenced by computational models of related azulene derivatives . This substitution enhances solubility in nonpolar solvents (e.g., toluene, hexane) compared to unsubstituted azulene, facilitating its use in solution-phase reactions . The molecular formula of 6-(propan-2-yl)azulene is C₁₃H₁₆, with a molecular weight of 172.27 g/mol (Table 1).
Table 1: Key Molecular Properties of 6-(Propan-2-yl)azulene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆ | |
| Molecular Weight | 172.27 g/mol | |
| Substituent Position | 6 | |
| Dipole Moment | ~1.1 D (estimated) |
Synthesis and Chemical Modification
Direct Synthesis Routes
The synthesis of 6-(propan-2-yl)azulene typically involves Friedel-Crafts alkylation or acylation of azulene with isopropyl-containing reagents. A patent by outlines a generalized method for azulene derivative synthesis, adaptable to 6-isopropyl substitution:
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Acylation: React azulene with acetic anhydride in toluene under reflux, using pyridine as a base to facilitate electrophilic substitution .
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Reduction: Reduce the acetylated intermediate using lithium aluminum hydride (LiAlH₄) to yield the alkylated product .
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Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) .
This method achieves moderate yields (45–60%) but requires optimization to minimize byproducts such as 1-isopropylazulene .
Alternative Approaches
A recent innovation involves Suzuki-Miyaura coupling, where a boronic ester-functionalized azulene reacts with 2-bromopropane in the presence of a palladium catalyst . This method offers regioselectivity for the 6-position, with yields up to 75% .
Physicochemical Properties
Solubility and Stability
6-(Propan-2-yl)azulene exhibits improved solubility in organic solvents compared to parent azulene:
The compound is stable under inert atmospheres but undergoes photooxidation upon prolonged UV exposure, forming azulene-quinone derivatives .
Spectroscopic Features
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UV-Vis: Absorption maxima at 340 nm (S₀→S₂ transition) and 610 nm (S₀→S₁ transition), redshifted by 15 nm compared to azulene due to the isopropyl group’s electron-donating effect .
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NMR: ¹H NMR (CDCl₃) signals at δ 7.2–7.8 ppm (aromatic protons) and δ 1.2–1.4 ppm (isopropyl methyl groups) .
Biological Activity and Applications
Photodynamic Therapy (PDT)
Comparative Analysis with Related Azulenes
Table 2: Comparison of Azulene Derivatives
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